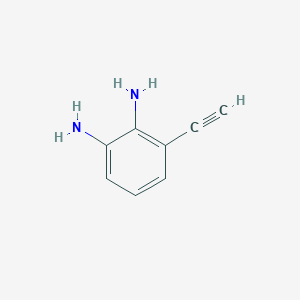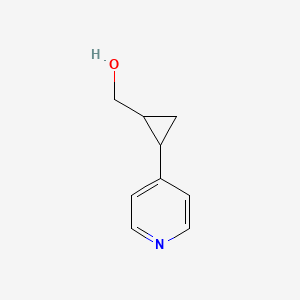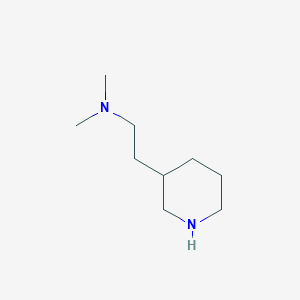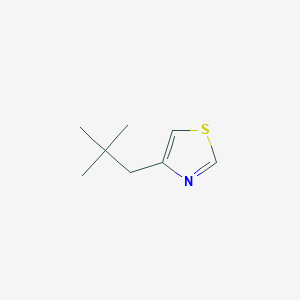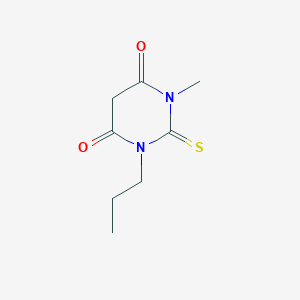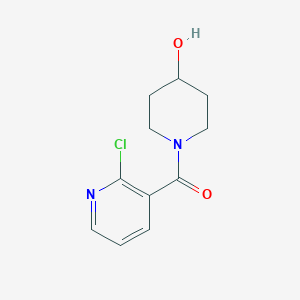
(2-Chloropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone
Vue d'ensemble
Description
“(2-Chloropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone” is a versatile chemical compound used in various scientific research applications. Its unique structure allows for diverse studies in fields like medicinal chemistry, drug discovery, and organic synthesis. It has a molecular weight of 240.69 and a molecular formula of C11H13ClN2O2 .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyridine ring and a piperidine ring, which are connected by a methanone group . The presence of these functional groups allows for diverse chemical reactions and interactions.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that compounds with similar structures exhibit a broad range of chemical and biological properties .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 240.69 and a molecular formula of C11H13ClN2O2 . It should be stored sealed in dry conditions at 2-8°C .Applications De Recherche Scientifique
Crystal Structure and Synthesis
- Crystal Structure Analysis : The crystal structure of an adduct comprising hydroxypiperidin and piperidin substituents on a common component has been studied, revealing significant dihedral angles between the benzene ring and two piperidine rings. Intermolecular hydrogen bonding leads to the formation of chains, suggesting potential for molecular engineering and design in materials science (Revathi et al., 2015).
- Synthesis of Pyridine Derivatives : Research into the synthesis and antimicrobial activity of new pyridine derivatives has been conducted, demonstrating the preparation of compounds with potential applications in medicinal chemistry and drug development (Patel et al., 2011).
Potential Applications
- Nonlinear Optical (NLO) Properties : The synthesis and characterization of a piperidine derivative revealed its potential for nonlinear optical applications. The compound shows good transparency in the visible region and significant second harmonic generation efficiency, indicating its suitability for device applications in optoelectronics (Revathi et al., 2018).
- Antimicrobial Activity : Organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone have been synthesized and characterized. These complexes exhibit significant antibacterial activities, suggesting their potential as drug candidates (Singh et al., 2016).
Molecular Docking and Hirshfeld Surface Analysis
- Molecular Docking Studies : Structural and molecular docking studies of synthesized compounds have provided insights into their potential interactions with biological targets. These studies can inform the development of new therapeutic agents by identifying compounds with favorable interactions with specific proteins (Lakshminarayana et al., 2018).
Propriétés
IUPAC Name |
(2-chloropyridin-3-yl)-(4-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-9(2-1-5-13-10)11(16)14-6-3-8(15)4-7-14/h1-2,5,8,15H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQFVBMSGHKLNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



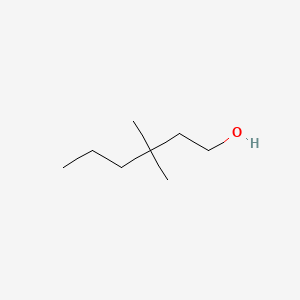
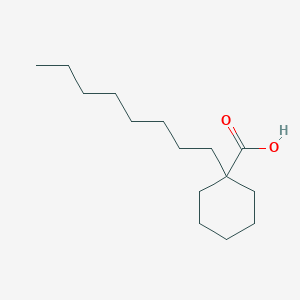
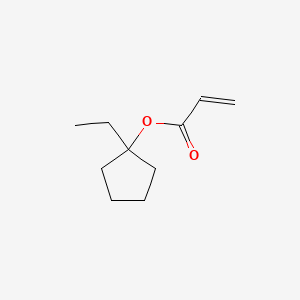
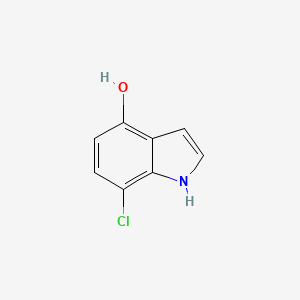
![2-Thiophenecarboxamide, 5-chloro-N-[3-[[3-cyano-4-(3-oxo-4-morpholinyl)phenyl]amino]-2-hydroxypropyl]-](/img/structure/B1646738.png)


